Benzothiazole, 2-ethoxy-6-methyl-(9CI)
Description
Benzothiazole, 2-ethoxy-6-methyl-(9CI) is a substituted benzothiazole derivative featuring an ethoxy group at position 2 and a methyl group at position 6 on the benzothiazole scaffold. The benzothiazole core is a bicyclic structure comprising a benzene ring fused with a thiazole ring, which confers unique electronic and steric properties. Substitutions at positions 2 and 6 significantly influence the compound’s physicochemical characteristics, biological activity, and industrial applications.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethoxy-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-10-11-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
HKXBOZVWOCWQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminobenzenethiol with Aldehydes or Nitriles
One of the most widely used methods involves the condensation of 2-aminobenzenethiol derivatives with aromatic aldehydes or nitriles under reflux conditions. Riadi et al. demonstrated that benzothiazoles could be synthesized by refluxing 2-aminobenzenethiol with aromatic aldehydes in toluene at 110 °C, yielding substituted benzothiazoles efficiently. For 2-ethoxy substitution, the corresponding aldehyde or nitrile bearing an ethoxy group at the desired position can be used.
Sun and co-workers expanded this approach by employing copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, enabling the formation of 2-substituted benzothiazoles with various functional groups.
Cyclization of 2-Aminothiophenol Halogenides with Acetic Anhydride
A patented industrial method for preparing 2-methylbenzothiazole derivatives involves reacting 2-aminothiophenol halogenides with acetic anhydride in glacial acetic acid at 110-150 °C, followed by neutralization and organic solvent extraction to isolate the product. This method is notable for its simplicity, absence of catalysts, and high yield (above 90%). Although this patent focuses on methyl-substituted benzothiazoles, the methodology can be adapted for ethoxy substitution by using appropriately substituted aminothiophenol derivatives.
Key Reaction Parameters from Patent CN103232407B:
| Parameter | Range/Value |
|---|---|
| Reaction temperature | 110-150 °C |
| Reaction time | 0.5-2.0 hours |
| Molar ratio (acetic anhydride: 2-aminothiophenol halogenide) | 0.8-2.0 : 1 |
| Sodium hydroxide solution concentration | 1-20% (preferably 2-10%) |
| Extraction solvents | Methylene dichloride, benzene, ether, hexane |
High-Temperature, High-Pressure One-Step Synthesis from Aniline Derivatives
Another efficient method for synthesizing 2-mercaptobenzothiazole derivatives involves a one-step high-temperature, high-pressure reaction of aniline derivatives with carbon disulfide and sulfur. The reaction is conducted in an autoclave with magnetic stirring at 200-260 °C and 6-15 MPa pressure for 2-5 hours. After reaction, the product is dissolved in alkaline solution, filtered, acidified to pH 4-5 to precipitate the product, which is obtained in over 99% purity and 90-100% yield.
Though this method is primarily for mercaptobenzothiazoles, it provides a framework for synthesizing benzothiazole cores that can be further functionalized to introduce ethoxy and methyl groups.
Catalytic and Oxidative Methods for Substituted Benzothiazoles
Recent advances include catalytic oxidative cyclization methods using iron salts and hydrogen peroxide under oxygen atmosphere to synthesize substituted benzothiazoles. For example, 6-methyl-2-phenylbenzothiazole was synthesized by reacting 6-methylbenzothiazole with benzaldehyde in the presence of FeSO4·7H2O and H2O2 at 150 °C for 20 hours, yielding 78% product after purification.
This approach can be adapted for the synthesis of 2-ethoxy-6-methylbenzothiazole by selecting appropriate aldehyde or benzothiazole precursors.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-ethoxy-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -10°C to 25°C.
Substitution: Halogenating agents, nitrating agents; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-ethoxy-6-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-ethoxy-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis. In the context of anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethoxy vs. Methyl Group: The 6-methyl substituent likely increases steric hindrance, affecting binding interactions in enzyme inhibition or material science applications .
Enzyme Inhibition
- MAO-B Inhibitors : Benzothiazole derivatives with hydrazone linkers (e.g., hydrazine-based compounds) show selective MAO-B inhibition due to electrophilic C=N bonds. The ethoxy and methyl groups in 2-ethoxy-6-methyl-(9CI) might modulate electron density, altering inhibitory potency compared to hydrazone-containing analogs .
- Acetylcholinesterase (AChE) Interaction : Piperazine/piperidine-substituted benzothiazoles (e.g., donepezil analogs) target the catalytic anionic site (CAS) of AChE. The ethoxy group in 2-ethoxy-6-methyl-(9CI) could mimic secondary amine flexibility but may reduce CAS binding efficiency .
Antimicrobial and Biocidal Activity
- Copper Complexes: Substituted benzothiazoles like 2-amino-6-methoxy (S3) and 2-amino-6-nitro (S4) form copper complexes with antifungal activity against Candida albicans. The 2-ethoxy-6-methyl derivative may exhibit weaker coordination with metals due to steric effects from the methyl group .
- Antimicrobial Agents : Nitro and thiocyanate substituents (e.g., TCMTB-60) enhance antifungal activity. The lack of such groups in 2-ethoxy-6-methyl-(9CI) may limit its biocidal potency compared to nitro-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for Benzothiazole, 2-ethoxy-6-methyl-(9CI), and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves cyclization of substituted thioamides or nucleophilic substitution on preformed benzothiazole cores. For example, introducing the ethoxy group may require alkylation of a hydroxyl precursor using ethyl halides under basic conditions. Optimization parameters include:
- Temperature : Controlled heating (80–120°C) to prevent side reactions.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization to isolate pure product .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing Benzothiazole, 2-ethoxy-6-methyl-(9CI), and how should data interpretation account for structural features?
- NMR : NMR will show distinct peaks for the methyl group (~δ 2.5 ppm) and ethoxy protons (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH). Aromatic protons in the benzothiazole ring appear as multiplets (δ 7.0–8.5 ppm).
- IR : Stretching vibrations for C-O (ethoxy, ~1050–1250 cm) and C-S (benzothiazole, ~600–700 cm).
- HPLC/MS : Reverse-phase HPLC (C18 column, methanol/water gradient) paired with ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 209.2).
- Considerations : Overlapping signals from substituents may require 2D NMR (e.g., COSY, HSQC) for resolution .
Q. What are the key considerations for designing stable formulations of Benzothiazole, 2-ethoxy-6-methyl-(9CI) in aqueous or organic solvents for in vitro studies?
- Solubility : Limited aqueous solubility (inferring from benzothiazole analogs); use DMSO as a stock solvent (<1% v/v in assays).
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation.
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the presence of ethoxy and methyl substituents influence the electronic and steric properties of the benzothiazole core, and what implications does this have for reactivity?
- Electronic Effects : The ethoxy group (–OCHCH) is electron-donating, increasing electron density at the 2-position, which may enhance nucleophilic substitution or metal coordination.
- Steric Effects : The methyl group at the 6-position creates steric hindrance, potentially directing regioselectivity in further functionalization.
- Implications : These substituents can modulate binding affinity in biological targets (e.g., enzymes) or alter photophysical properties in materials science applications .
Q. What strategies can mitigate contradictions in biological activity data for Benzothiazole, 2-ethoxy-6-methyl-(9CI) derivatives across different assay systems?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity studies) and control for solvent effects (e.g., DMSO cytotoxicity).
- Solubility Checks : Pre-filter compounds to remove aggregates; confirm solubility via dynamic light scattering (DLS).
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid metabolism as a confounding factor .
Q. How can computational modeling predict the binding interactions of Benzothiazole, 2-ethoxy-6-methyl-(9CI) with biological targets, and what validation experiments are essential?
- Docking Studies : Use software like AutoDock Vina to model interactions with α-glucosidase or VEGFR-2 (common targets for benzothiazoles). Focus on hydrogen bonding with the ethoxy group and π-π stacking with the aromatic ring.
- Validation : Follow up with surface plasmon resonance (SPR) for binding kinetics and enzymatic assays (e.g., IC determination) .
Q. What are the critical parameters for scaling up the synthesis of Benzothiazole, 2-ethoxy-6-methyl-(9CI) from milligram to gram quantities while maintaining reproducibility?
- Heat Management : Use jacketed reactors to control exotherms during cyclization.
- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: hexane/ethyl acetate).
- Quality Control : Implement in-process HPLC monitoring to track intermediates .
Q. How do the degradation products of Benzothiazole, 2-ethoxy-6-methyl-(9CI) under various environmental conditions impact its stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
